4-(4-Bromophenoxymethyl)pyridine
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Overview
Description
4-(4-Bromophenoxymethyl)pyridine is a synthetic organic compound with the molecular formula C12H10BrNO. It is characterized by the presence of a bromophenyl group attached to a pyridine ring through a methylene bridge. This compound is often used as an intermediate in various chemical syntheses due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-Bromophenoxymethyl)pyridine can be synthesized through several methods. One common approach involves the reaction of pyridine with 4-bromobenzyl alcohol. This reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenoxymethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
Scientific Research Applications
4-(4-Bromophenoxymethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including antimalarial drugs like loganin.
Industry: The compound is used in the production of various materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenoxymethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)pyridine: Similar in structure but lacks the methylene bridge.
4-Bromopyridine: A simpler compound with only a bromine atom attached to the pyridine ring.
4-(4-Bromophenoxy)benzene: Contains a bromophenyl group attached to a benzene ring instead of a pyridine ring.
Uniqueness
4-(4-Bromophenoxymethyl)pyridine is unique due to the presence of both a bromophenyl group and a pyridine ring connected through a methylene bridge. This structure imparts specific chemical properties that make it valuable in various synthetic applications.
Properties
IUPAC Name |
4-[(4-bromophenoxy)methyl]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLJZMMMXIJZSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=CC=NC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640876 |
Source
|
Record name | 4-[(4-Bromophenoxy)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016783-69-9 |
Source
|
Record name | 4-[(4-Bromophenoxy)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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